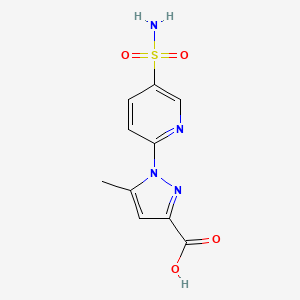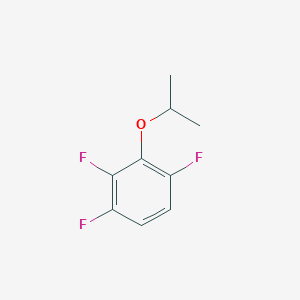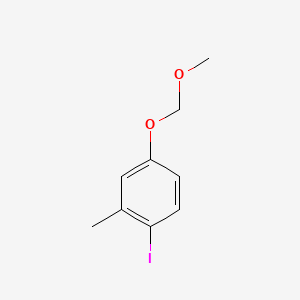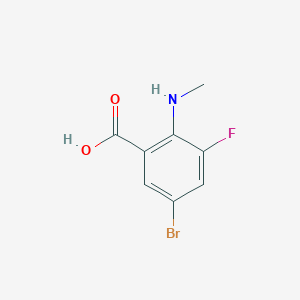
5-Bromo-3-fluoro-2-(methylamino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-fluoro-2-(methylamino)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of bromine, fluorine, and a methylamino group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-fluoro-2-(methylamino)benzoic acid typically involves multi-step organic reactions. One common method is the halogenation of a precursor benzoic acid derivative, followed by the introduction of the methylamino group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-fluoro-2-(methylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
5-Bromo-3-fluoro-2-(methylamino)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-fluoro-2-(methylamino)benzoic acid involves its interaction with specific molecular targets. The presence of bromine, fluorine, and the methylamino group can influence its binding affinity and reactivity with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-5-fluorobenzoic acid
- 2-Bromo-5-fluorobenzoic acid, methyl ester
- 3-Fluoro-2-(methylamino)benzoic acid
Uniqueness
5-Bromo-3-fluoro-2-(methylamino)benzoic acid is unique due to the specific arrangement of its functional groups This unique structure imparts distinct chemical and biological properties, making it valuable for various applications
Propriétés
Formule moléculaire |
C8H7BrFNO2 |
|---|---|
Poids moléculaire |
248.05 g/mol |
Nom IUPAC |
5-bromo-3-fluoro-2-(methylamino)benzoic acid |
InChI |
InChI=1S/C8H7BrFNO2/c1-11-7-5(8(12)13)2-4(9)3-6(7)10/h2-3,11H,1H3,(H,12,13) |
Clé InChI |
VELAQHGZGHUMEO-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=C(C=C1F)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


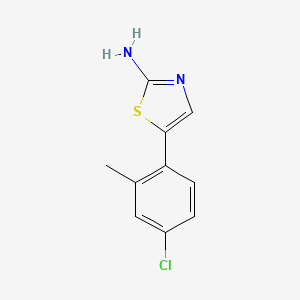
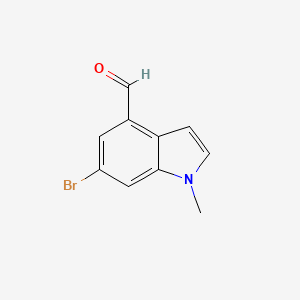
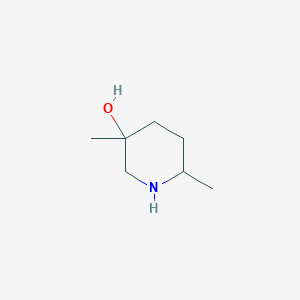
![(S)-2,2',3,3'-Tetrahydro-1,1'-spirobi[phenalene]-9,9'-diol](/img/structure/B14778818.png)

![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,1,3-dioxo-2-(phenylmethyl)-,1,1-dimethylethyl ester](/img/structure/B14778833.png)
![N-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14778839.png)
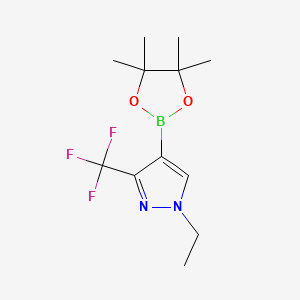

![2-Amino-1-[4-[benzyl(propan-2-yl)amino]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14778859.png)
